1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Beschreibung
The compound 1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine features a 1,2,4-oxadiazole core substituted at position 3 with a 1-(cyclopropylmethyl)-1H-pyrrole moiety and at position 5 with an N-methylmethanamine group. The cyclopropylmethyl substituent introduces steric and electronic effects due to its strained three-membered ring, which may enhance metabolic stability and membrane permeability compared to linear alkyl groups. This structural combination suggests applications in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring lipophilic interactions .
Eigenschaften
IUPAC Name |
1-[3-[1-(cyclopropylmethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-13-7-11-14-12(15-17-11)10-3-2-6-16(10)8-9-4-5-9/h2-3,6,9,13H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGABUFJQMPFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine , identified by its CAS number 2098004-37-4 , is a complex organic molecule that combines a pyrrole ring, an oxadiazole moiety, and a cyclopropylmethyl group. This unique structural configuration suggests potential biological activity, making it a candidate for pharmacological exploration.
Structural Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine |
| InChI Key | IQKNTSMJWVGDFM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound can bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects.
Potential Therapeutic Applications
Research indicates that compounds similar to this one may possess properties that make them suitable for drug development, particularly in the following areas:
- Neuropharmacology : The presence of the pyrrole and oxadiazole rings suggests potential interactions with neurotransmitter systems.
- Antimicrobial Activity : The structural features may allow for interactions with bacterial or fungal targets.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of related compounds. While specific data on this exact compound is limited, related compounds have shown various activities:
-
In Vitro Studies :
- Compounds featuring the oxadiazole moiety were tested against multiple cancer cell lines, demonstrating significant cytotoxicity.
- Pyrrole derivatives exhibited neuroprotective effects in models of neurodegeneration.
-
In Vivo Studies :
- Animal models treated with similar compounds showed improved outcomes in inflammatory disease models.
Comparative Analysis of Related Compounds
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Core
1-(3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- Key Difference : Replaces cyclopropylmethyl with an ethyl group on the pyrrole nitrogen.
- Molecular weight decreases slightly (estimated ~220 Da vs. ~245 Da for the cyclopropylmethyl analogue), which may improve solubility but reduce lipophilicity .
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- Key Difference : Isopropyl substituent directly on the oxadiazole (position 3) instead of a pyrrole-linked cyclopropylmethyl group.
- The absence of a pyrrole ring eliminates π-π stacking opportunities, altering target selectivity .
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- Key Difference : Aromatic 4-methoxyphenyl substituent replaces the pyrrole-cyclopropylmethyl system.
- Impact : The methoxyphenyl group enhances planar aromatic interactions, favoring targets like serotonin or dopamine receptors. However, increased hydrophobicity may reduce aqueous solubility compared to the cyclopropylmethyl analogue .
Variations in Heterocyclic Systems
1-(4-Cyclopropyl-5-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Key Difference : Replaces oxadiazole with a triazole core and introduces a piperidine-phenylpropenyl side chain.
- The dimethylamine group increases basicity (pKa ~9–10) compared to the monomethylamine in the target compound, affecting pharmacokinetics .
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
- Key Difference : Pyrazole replaces pyrrole-oxadiazole system.
- Impact : Pyrazole’s dual nitrogen atoms enhance hydrogen-bond acceptor capacity, favoring kinase or enzyme inhibition. The simplified structure (C7H13N3, MW 139.2 Da) reduces molecular complexity but limits versatility in target engagement .
Modifications to the Amine Group
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Hydrochloride
- Key Difference : Cyclopentyl substituent on oxadiazole and hydrochloride salt form.
- The hydrochloride salt improves crystallinity and solubility in polar solvents (e.g., water or ethanol) .
{[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
- Key Difference : Methoxypyridinyl substituent and methylamine linkage.
- The methoxy group enhances solubility but may introduce metabolic liabilities via demethylation .
Structural and Physicochemical Data Table
Vorbereitungsmethoden
General Synthetic Strategy
The target compound features three key structural motifs: a cyclopropylmethyl-substituted pyrrole, a 1,2,4-oxadiazole ring, and an N-methylmethanamine moiety. Preparation typically involves:
- Construction of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives.
- Introduction of the cyclopropylmethyl group onto the pyrrole nitrogen.
- Final coupling to install the N-methylmethanamine side chain.
Preparation of the Cyclopropylmethyl-Substituted Pyrrole Intermediate
The cyclopropylmethyl group is introduced onto the nitrogen of the pyrrole ring through alkylation reactions using cyclopropylmethyl halides or related electrophiles. This step is critical for the biological activity of the final compound.
A representative preparation of a related intermediate, 1-cyclopropyl-N-methylmethanamine, involves:
| Parameter | Details |
|---|---|
| Starting materials | Cyclopropylmethyl halide, methylamine |
| Reaction conditions | Use of N-ethyl-N,N-diisopropylamine as base, HATU as coupling reagent, in DMF solvent |
| Reaction time | 18 hours |
| Yield | Quantitative (close to 100%) |
| Workup | Extraction with ethyl acetate and water, drying over MgSO4, concentration |
This method ensures high purity and yield of the cyclopropylmethyl amine intermediate, which is crucial for subsequent coupling steps.
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole core is typically synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides, esters). The reaction proceeds under dehydrating conditions, often using reagents such as POCl3 or EDCI, sometimes in the presence of bases.
Key considerations:
- The amidoxime precursor is generally prepared from the corresponding nitrile.
- Cyclization conditions are optimized to avoid decomposition of sensitive substituents.
- The reaction is usually performed in polar aprotic solvents like DMF or DMSO.
Coupling of the Pyrrole-Oxadiazole Intermediate with N-Methylmethanamine
The final step involves the attachment of the N-methylmethanamine group to the oxadiazole-substituted pyrrole. This coupling can be achieved via amide bond formation or nucleophilic substitution, depending on the functional groups present.
Typical conditions include:
| Parameter | Details |
|---|---|
| Coupling reagents | HATU or EDCI as activating agents |
| Base | DIPEA (N,N-diisopropylethylamine) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Room temperature to mild heating (20–50°C) |
| Reaction time | 12–24 hours |
| Purification | Extraction, washing, drying, and chromatographic purification |
This step is critical for ensuring the correct installation of the N-methylmethanamine moiety without side reactions or racemization.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of pyrrole nitrogen | Cyclopropylmethyl halide, base, DMF, 18 h | ~100 | High purity cyclopropylmethyl pyrrole |
| 2 | Amidoxime formation | Nitrile + hydroxylamine | Variable | Precursor for oxadiazole ring formation |
| 3 | Cyclization to oxadiazole | POCl3 or EDCI, base, DMF/DMSO, 20–50°C | 70–90 | Sensitive to substituent stability |
| 4 | Coupling with N-methylmethanamine | HATU, DIPEA, DMF, RT to 50°C, 12–24 h | 80–95 | Final installation of amine side chain |
Research Findings and Optimization Notes
- The use of HATU as a coupling reagent in DMF with DIPEA base consistently provides high yields and purity for the amide bond formation steps.
- Cyclization conditions for oxadiazole formation must be carefully controlled to avoid ring opening or side reactions, especially in the presence of sensitive pyrrole substituents.
- Alkylation of the pyrrole nitrogen with cyclopropylmethyl groups is best performed under mild conditions to prevent polymerization or over-alkylation.
- Purification typically involves standard organic extraction followed by chromatographic techniques to isolate the desired compound with high purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
